

Application Notes and Protocols: PHPS1 Sodium Salt for Inducing Cell Cycle Arrest

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Compound of Interest

Compound Name: PHPS1 sodium

Cat. No.: B15542854

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Audience: Researchers, scientists, and drug development professionals.

Introduction

PHPS1 (Phenylhydrazono-pyrazolo-sulfonate 1) is a potent and cell-permeable inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase. Shp2 is a key signaling molecule downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a crucial role in the Ras-mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway. By activating the ERK pathway, Shp2 promotes cell proliferation, differentiation, and survival. Inhibition of Shp2 by PHPS1 has been shown to suppress cell growth and proliferation in various cell types, including vascular smooth muscle cells and certain cancer cell lines. This inhibition of proliferation is achieved, in part, through the induction of cell cycle arrest.

Mechanism of Action: Inducing Cell Cycle Arrest

PHPS1 exerts its effect on the cell cycle primarily by inhibiting the catalytic activity of Shp2. This inhibition disrupts the signaling cascade that leads to cell proliferation. The key signaling pathway implicated is the Ras/Raf/MEK/ERK pathway.

Upon growth factor stimulation of RTKs, Shp2 is recruited to the receptor complex where it dephosphorylates specific substrates, leading to the activation of Ras and the downstream kinase cascade (MEK and ERK). Activated ERK (phosphorylated ERK) translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes

required for cell cycle progression, such as cyclins (e.g., Cyclin D1). Cyclins then bind to and activate cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle, driving the transitions between different phases (G1, S, G2, M).

By inhibiting Shp2, PHPS1 prevents the activation of the ERK pathway. This leads to reduced expression of key cyclins, thereby preventing the activation of CDKs necessary for the G1 to S phase transition. Consequently, cells are arrested in the G1 phase of the cell cycle. Some studies also suggest a potential for arrest at the G2/M checkpoint depending on the cellular context.

Data Presentation

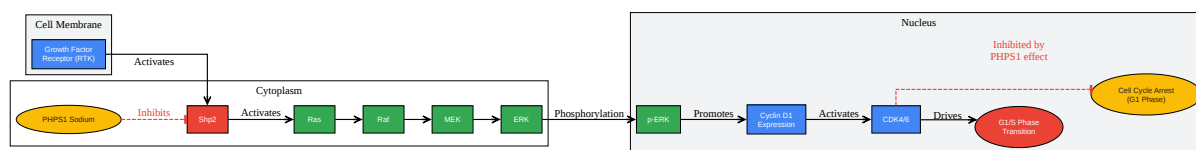
Table 1: Reported Concentrations of PHPS1 and their Effects

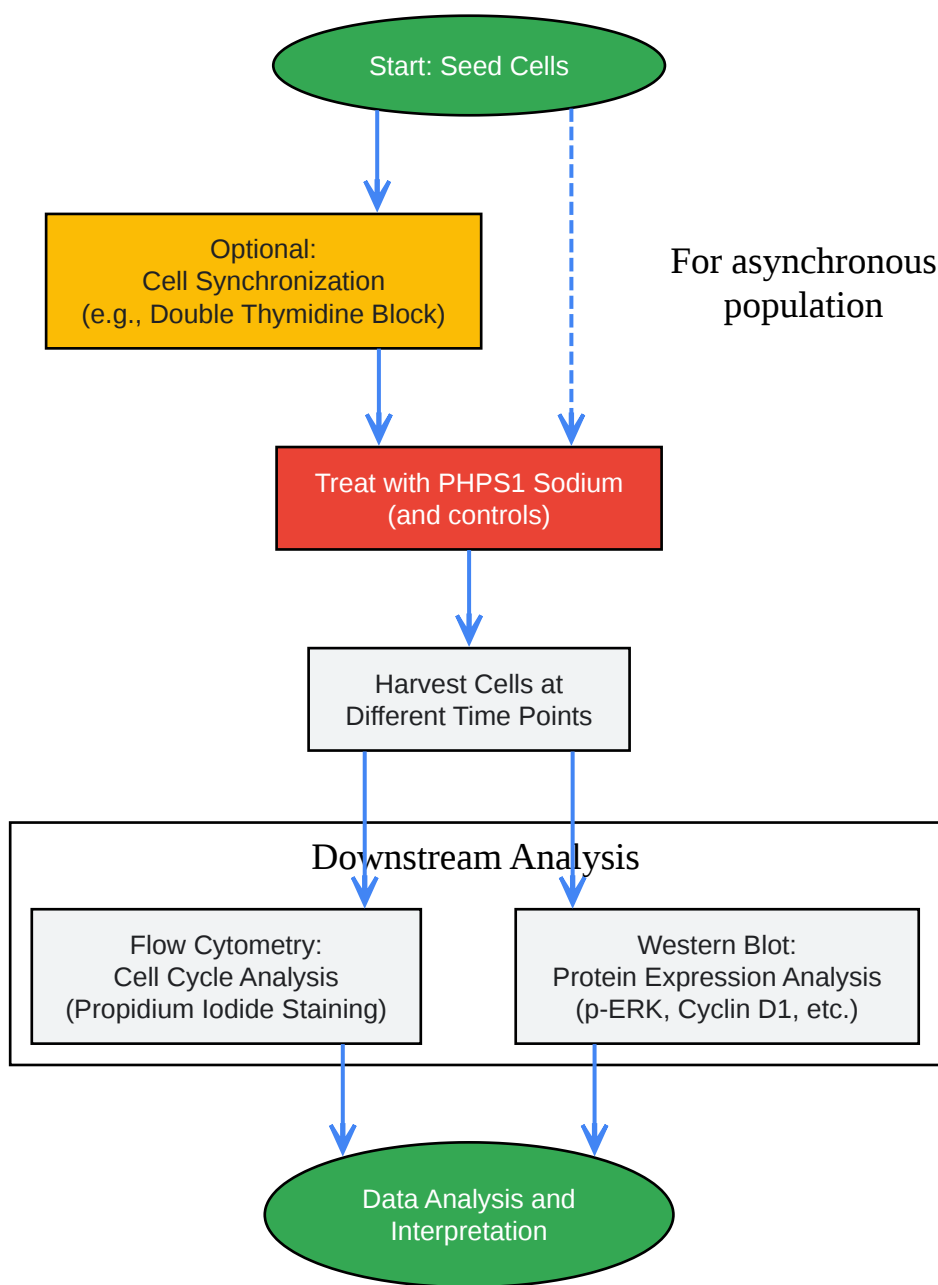
Cell Line	PHPS1 Concentration	Observed Effect	Reference
Vascular Smooth Muscle Cells (VSMCs)	10 μ M	Inhibition of oxLDL-induced proliferation and ERK phosphorylation	[1]
HT-29 (Human Colorectal Adenocarcinoma)	30 μ M	Inhibition of proliferation (74% inhibition)	

Table 2: Key Proteins in the PHPS1-Mediated Cell Cycle Arrest Pathway

Protein	Function in Cell Cycle Progression	Effect of PHPS1 Treatment
Shp2	Activates the Ras/ERK signaling pathway	Inhibited
p-ERK1/2	Activates transcription factors for cell cycle progression	Decreased
Cyclin D1	Key regulator of the G1/S phase transition	Decreased expression
CDK4/6	Binds to Cyclin D1 to phosphorylate Rb	Activity decreased
p-Rb	Phosphorylated form allows cell cycle progression	Decreased
p21WAF1/CIP1	Cyclin-dependent kinase inhibitor, induces cell cycle arrest	May be induced by ERK pathway inhibition
p27Kip1	Cyclin-dependent kinase inhibitor, induces cell cycle arrest	May be stabilized

Mandatory Visualizations





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References

- 1. pH-sensing GPR68 inhibits vascular smooth muscle cell proliferation through Rap1A - PMC [pmc.ncbi.nlm.nih.gov]
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